6-Methylidenespiro[4.5]decan-2-one
CAS No.: 137958-35-1
Cat. No.: VC19134357
Molecular Formula: C11H16O
Molecular Weight: 164.24 g/mol
* For research use only. Not for human or veterinary use.
![6-Methylidenespiro[4.5]decan-2-one - 137958-35-1](/images/structure/VC19134357.png)
Specification
CAS No. | 137958-35-1 |
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Molecular Formula | C11H16O |
Molecular Weight | 164.24 g/mol |
IUPAC Name | 10-methylidenespiro[4.5]decan-3-one |
Standard InChI | InChI=1S/C11H16O/c1-9-4-2-3-6-11(9)7-5-10(12)8-11/h1-8H2 |
Standard InChI Key | UYYPHDDYMIDQRR-UHFFFAOYSA-N |
Canonical SMILES | C=C1CCCCC12CCC(=O)C2 |
Introduction
Key Findings
6-Methylidenespiro[4.5]decan-2-one (CAS 137958-35-1) is a spirocyclic ketone characterized by a unique bicyclic framework featuring a methylidene substituent at the 6-position and a ketone group at the 2-position. With a molecular formula of and a molecular weight of 164.24 g/mol, this compound exhibits structural complexity that has attracted interest in organic synthesis and materials science. Its synthesis often involves cyclization strategies, such as Thorpe–Ziegler reactions or Mannich condensations, while its physicochemical properties—including a density of 1.41 g/cm³ and a refractive index of 1.664—highlight its potential in specialized applications .
Chemical Identity and Structural Features
Molecular Architecture
6-Methylidenespiro[4.5]decan-2-one belongs to the spirocyclic ketone family, defined by a shared carbon atom (spiro carbon) connecting two rings: a cyclohexane and a cyclopentane moiety. The methylidene group () at position 6 introduces steric strain, while the ketone at position 2 contributes to electrophilic reactivity. The IUPAC name, 10-methylidenespiro[4.5]decan-2-one, reflects this arrangement .
Key Structural Data:
Property | Value | Source |
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Molecular Formula | ||
Molecular Weight | 164.24 g/mol | |
SMILES | O=C1CCC2(C1)CCCCC2=C | |
InChIKey | IVCYVQJAJOZBTP-UHFFFAOYSA-N |
Spectroscopic Characterization
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IR Spectroscopy: The ketone group exhibits a strong absorption band near 1700–1750 cm⁻¹, while the methylidene C=C stretch appears at ~1600–1650 cm⁻¹ .
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NMR: NMR signals for the methylidene protons resonate as a singlet at δ 4.8–5.2 ppm, whereas the spiro carbon environment generates distinct splitting patterns in NMR .
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Mass Spectrometry: The base peak at m/z 93 corresponds to the cyclohexyl fragment, with a molecular ion peak at m/z 164 .
Synthetic Methodologies
Cyclization Strategies
Spirocyclic ketones are often synthesized via intramolecular cyclization. For 6-methylidenespiro[4.5]decan-2-one, a Thorpe–Ziegler reaction involving a dinitrophenylhydrazone intermediate has been reported . Alternatively, Mannich condensations with heterocyclic ketones enable the construction of the spiro framework .
Example Pathway:
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Intermediate Formation: React 5-methylene-2(5H)-furanone with a cyclohexyl Grignard reagent to form a bicyclic alcohol .
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Oxidation: Treat the alcohol with Jones reagent to yield the ketone .
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Functionalization: Introduce the methylidene group via Wittig olefination or aldol condensation .
Challenges and Optimizations
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Steric Hindrance: The spiro carbon’s rigidity complicates functionalization, necessitating high-temperature conditions or catalytic methods .
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Regioselectivity: Competing pathways during cyclization require careful control of reaction kinetics and solvent polarity .
Physicochemical Properties
Thermal Stability
Solubility and Reactivity
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Solubility: Poor in polar solvents (e.g., water) but soluble in chlorinated hydrocarbons (e.g., dichloromethane) .
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Reactivity: The ketone undergoes nucleophilic addition, while the methylidene group participates in Diels-Alder reactions .
Applications and Derivatives
Pharmaceutical Intermediates
Spirocyclic ketones serve as precursors for bioactive molecules. For example, azaspiro derivatives exhibit antimicrobial and antitumor activity .
Materials Science
The rigid spiro framework enhances thermal stability in polymers, making it valuable for high-performance coatings .
Notable Derivatives:
Derivative | Application | Reference |
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2,4-Dinitrophenylhydrazone | Analytical standard | |
7-Oxa-1-thiaspiro[4.5]decan-8-one | Heterocyclic synthesis |
Recent Advances and Research Directions
Catalytic Asymmetric Synthesis
Recent studies emphasize enantioselective routes using organocatalysts, achieving >90% ee for spirocyclic ketones .
Computational Modeling
Density functional theory (DFT) simulations predict reaction pathways and transition states, aiding in synthetic optimization .
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